1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
Description
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a cyano group (-CN) at the 1-position and a carboxamide moiety substituted with a 2-(thiophen-2-yl)ethyl chain. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiophene-containing analogs, such as dopamine agonists like Rotigotine .
Properties
IUPAC Name |
1-cyano-N-(2-thiophen-2-ylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-8-11(4-5-11)10(14)13-6-3-9-2-1-7-15-9/h1-2,7H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIDBVTYODDNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of a dehydrating agent to form the corresponding amide. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent. Common reaction conditions include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides or nitriles.
Scientific Research Applications
1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with biological receptors, while the cyano group can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
Physical and Spectral Properties
- Polarity (TLC Rf Values) :
- NMR Trends : The thiophen-2-yl ethyl group in the Target compound would show distinct aromatic protons (δ ~6.5–7.5 ppm) and ethylenic splitting, as seen in related structures ().
Biological Activity
1-Cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide (CAS No. 1226440-42-1) is a compound of interest due to its unique structural features, including a cyclopropane ring, a cyano group, and a thiophene moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 220.29 g/mol
The compound features a thiophene ring, which is known for its electronic properties that can influence biological interactions.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- GSK-3β Inhibition : Research has indicated that similar compounds exhibit inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including cell proliferation and survival. Inhibition of GSK-3β can lead to neuroprotective effects and anti-inflammatory responses .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. The thiophene ring is known to enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Its structural similarity to other known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound. Here are notable findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | GSK-3β Inhibitors | Identified structural features that enhance GSK-3β inhibition, suggesting potential neuroprotective effects. |
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, indicating potential as an antimicrobial agent. | |
| Study 3 | Anticancer Properties | Explored the compound's ability to induce apoptosis in cancer cell lines, supporting its role as a potential anticancer drug. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
